molecular formula C10H11FO B6155247 4-(2-fluorophenyl)butanal CAS No. 925442-79-1

4-(2-fluorophenyl)butanal

Cat. No.: B6155247
CAS No.: 925442-79-1
M. Wt: 166.19 g/mol
InChI Key: HSBGTPQYNCFXGT-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)butanal is an organic compound with the molecular formula C10H11FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)butanal can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(2-fluorophenyl)butanoic acid

    Reduction: 4-(2-fluorophenyl)butanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-fluorophenyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)butanal depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)butanal
  • 4-(2-bromophenyl)butanal
  • 4-(2-methylphenyl)butanal

Comparison

4-(2-fluorophenyl)butanal is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

925442-79-1

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

4-(2-fluorophenyl)butanal

InChI

InChI=1S/C10H11FO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7-8H,3-4,6H2

InChI Key

HSBGTPQYNCFXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC=O)F

Purity

95

Origin of Product

United States

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